methyl 3-[(phenoxyacetyl)amino]benzoate
Description
Methyl 3-[(phenoxyacetyl)amino]benzoate is a substituted benzoate ester featuring a phenoxyacetyl group attached to the amino position of the methyl benzoate backbone. This compound is part of a broader class of aromatic esters with applications in medicinal chemistry and materials science. Its structure allows for interactions with biological targets, such as enzymes or receptors, depending on the substituents and their electronic/steric effects.
Properties
IUPAC Name |
methyl 3-[(2-phenoxyacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16(19)12-6-5-7-13(10-12)17-15(18)11-21-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHZOSMGWZXGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(phenoxyacetyl)amino]benzoate can be synthesized through a multi-step process involving the acylation of methyl 3-aminobenzoate with phenoxyacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(phenoxyacetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(phenoxyacetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(phenoxyacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Linked Benzoate Derivatives
Compounds such as methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate and its chlorophenoxy variants () share a triazine core linked to the benzoate moiety. Key differences include:
- Substituent Effects: Chlorine atoms or methoxy groups on the triazine ring alter polarity and reactivity. For example, chlorophenoxy derivatives exhibit higher melting points (e.g., 79–82°C for 5k in ) compared to non-halogenated analogs due to increased molecular rigidity .
- Synthetic Routes : These compounds are synthesized via stepwise nucleophilic substitutions on 2,4,6-trichlorotriazine, requiring precise temperature control (−35°C to 40°C) and bases like DIPEA. Purification often involves gradient elution chromatography (e.g., CH₂Cl₂/EtOAc) .
- Applications : Triazine-linked benzoates are explored as intermediates for agrochemicals or pharmaceuticals, leveraging their stability and tunable electronic properties.
Heterocyclic-Substituted Benzoates
- Indole and Pyrazole Derivatives: Compounds like methyl 3-[(6-bromoindol-1-yl)methyl]benzoate () and methyl 3-((6-methoxybenzofuropyrazol-3-yl)amino)benzoate () incorporate nitrogen- or oxygen-containing heterocycles. Synthesis: These derivatives are synthesized via alkylation or cyclocondensation reactions. For instance, K₂CO3-mediated coupling in DMF yields indole-substituted benzoates with moderate yields (18–36% in ) .
Halogenated Benzoate Analogs
- Methyl 3-fluorobenzoate () and methyl 3-[(3-chlorophenoxy)methyl]benzoate () highlight the impact of halogens: Physical Properties: Fluorine substitution reduces molecular weight (154.14 g/mol for methyl 3-fluorobenzoate vs. ~300–400 g/mol for triazine-linked derivatives) and increases lipophilicity . Spectral Data: ¹H NMR shifts for aromatic protons in halogenated derivatives (e.g., δ 7.2–8.1 ppm in ) differ significantly from non-halogenated analogs due to electron-withdrawing effects .
Amino- and Sulfonamide-Substituted Benzoates
- Methyl 3-[(methylamino)carbonyl]-5-[methylsulfonyl]benzoate () and methyl 3-(N-(pyrazinyl)sulfamoyl)benzoate () feature functional groups that enhance hydrogen-bonding capacity: Synthesis: BOP reagent-mediated couplings () or sulfamoylation reactions () are employed, with purification via HPLC or silica chromatography. Bioactivity: Sulfonamide derivatives are prominent in drug discovery (e.g., β-secretase inhibitors in ), where the sulfonyl group modulates enzyme binding .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : Methyl benzoate derivatives are highly modular, with substituents (halogens, heterocycles, sulfonamides) dictating reactivity and applications. Triazine-linked variants require multi-step syntheses but offer high yields (~90% in ) .
- Biological Relevance : Heterocyclic and sulfonamide derivatives show promise in targeting enzymes (e.g., β-secretase in ) or viral entry mechanisms (e.g., HIV-1 in ).
- Analytical Challenges : Conflicting substituent effects (e.g., electron-withdrawing halogens vs. electron-donating methoxy groups) complicate predictive modeling of physical properties like solubility or melting points .
Biological Activity
Methyl 3-[(phenoxyacetyl)amino]benzoate is an organic compound with the molecular formula . It is characterized by the presence of a phenoxyacetyl group attached to the amino group of the benzoate moiety. This unique structural feature imparts distinct chemical properties and potential biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and pharmacology.
Mode of Action
The exact mechanism of action for this compound remains largely unknown. However, preliminary studies suggest that it may interact with cholinergic pathways and dopamine systems, potentially influencing neurotransmission and various biochemical pathways .
Biochemical Pathways
Research indicates that this compound may modulate the activity of specific enzymes or receptors, leading to various biological effects. Such interactions could result in therapeutic outcomes relevant to conditions influenced by cholinergic or dopaminergic systems .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent. For instance, compounds similar to this compound have shown significant inhibition rates against Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The compound has also been studied for its anticancer properties. Research indicates that it may exhibit cytotoxic effects on various cancer cell lines, with some studies reporting IC50 values comparable to established chemotherapeutic agents. For example, related compounds have shown promising results in inhibiting the growth of HepG2 liver cancer cells .
Antioxidant Activity
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its antioxidant properties. Studies utilizing radical scavenging assays have indicated that this compound can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C16H15NO4 | Antimicrobial, Anticancer, Antioxidant |
| Methyl 3-aminobenzoate | C9H11NO2 | Antimicrobial |
| Ethyl 3-aminobenzoate | C10H13NO2 | Antioxidant |
This compound is distinguished by its phenoxyacetyl group, which enhances its solubility and interaction with biological targets compared to simpler analogs like methyl 3-aminobenzoate .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .
Investigation into Anticancer Effects
In vitro assays conducted on HepG2 liver cancer cells revealed that this compound induced significant cytotoxicity. The study reported an IC50 value lower than that of Adriamycin, suggesting a promising avenue for further development as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
